molecular formula C12H13NO3 B2397638 Methyl 2-propyl-1,3-benzoxazole-6-carboxylate CAS No. 330206-41-2

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate

Cat. No.: B2397638
CAS No.: 330206-41-2
M. Wt: 219.24
InChI Key: YTGWSNZWYJNLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of methyl 2-propyl-1,3-benzoxazole-6-carboxylate typically involves the condensation of 2-aminophenol with propyl aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst at 50°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as TTIP, and varying temperatures depending on the desired reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-propyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-4-11-13-9-6-5-8(12(14)15-2)7-10(9)16-11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGWSNZWYJNLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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